![molecular formula C6H10O7S B14201337 Dimethyl [(methanesulfonyl)oxy]propanedioate CAS No. 834917-34-9](/img/structure/B14201337.png)
Dimethyl [(methanesulfonyl)oxy]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(methanesulfonyl)oxy]propanedioate is an organic compound with the molecular formula C6H10O7S. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by methanesulfonyl and methoxy groups. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [(methanesulfonyl)oxy]propanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(methanesulfonyl)oxy]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Various substituted esters and sulfonates.
Applications De Recherche Scientifique
Dimethyl [(methanesulfonyl)oxy]propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl [(methanesulfonyl)oxy]propanedioate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: Similar structure but lacks the methanesulfonyl group.
Diethyl malonate: Similar ester functionality but with ethyl groups instead of methyl groups.
Methyl methanesulfonate: Contains the methanesulfonyl group but lacks the ester functionality.
Uniqueness
Dimethyl [(methanesulfonyl)oxy]propanedioate is unique due to the presence of both methanesulfonyl and ester groups, which impart distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wide range of synthetic transformations, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
834917-34-9 |
|---|---|
Formule moléculaire |
C6H10O7S |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
dimethyl 2-methylsulfonyloxypropanedioate |
InChI |
InChI=1S/C6H10O7S/c1-11-5(7)4(6(8)12-2)13-14(3,9)10/h4H,1-3H3 |
Clé InChI |
AKAYDJWWXXYGMF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)OC)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
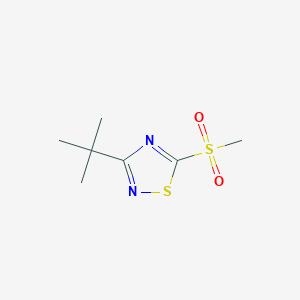
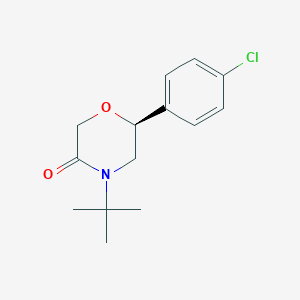
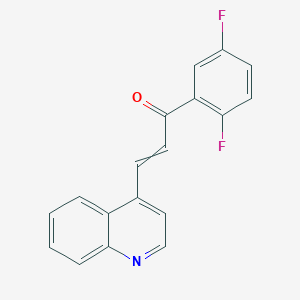
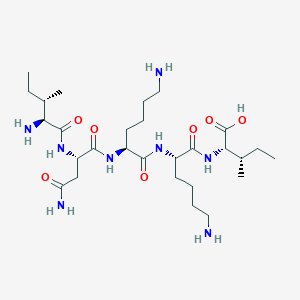
![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
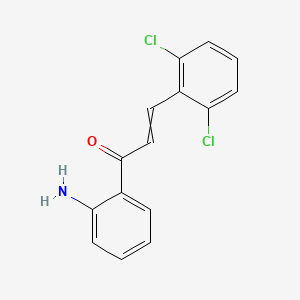
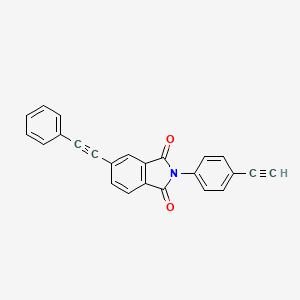
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
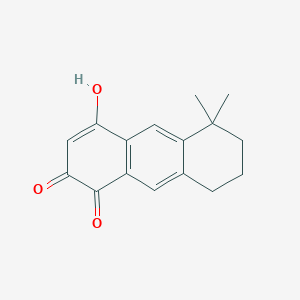
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
